molecular formula C11H13ClF3N B1472907 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1803592-91-7

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1472907
CAS No.: 1803592-91-7
M. Wt: 251.67 g/mol
InChI Key: ZEWQTFUQGGQXGF-UHFFFAOYSA-N
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Description

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde or ketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions.

    Methylation: The nitrogen atom of the tetrahydroisoquinoline ring is methylated using methyl iodide or dimethyl sulfate.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of any unsaturated bonds within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous sodium hydroxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and acids/bases to facilitate the reactions.

Scientific Research Applications

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:

    1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: The free base form without the hydrochloride salt, which affects its solubility and stability.

    1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline N-oxide:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c1-10(11(12,13)14)9-5-3-2-4-8(9)6-7-15-10;/h2-5,15H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQTFUQGGQXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCN1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-91-7
Record name 1-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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